4-Chloro-3-ethyl-N-methylisoxazol-5-amine
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Overview
Description
4-Chloro-3-ethyl-N-methylisoxazol-5-amine is a heterocyclic compound belonging to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethyl-N-methylisoxazol-5-amine typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with alkenes to form isoxazoles. Catalysts such as Cu(I) or Ru(II) are often used to facilitate this reaction .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are more eco-friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethyl-N-methylisoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can yield various substituted isoxazoles .
Scientific Research Applications
4-Chloro-3-ethyl-N-methylisoxazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethyl-N-methylisoxazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-3-ethyl-N-methylisoxazol-5-amine include other isoxazole derivatives such as:
- 3,5-Dimethylisoxazole
- 4-Bromo-3-ethylisoxazole
- 5-Amino-3-methylisoxazole
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity. The presence of the chlorine atom and the specific arrangement of the ethyl and methyl groups contribute to its unique properties .
Properties
Molecular Formula |
C6H9ClN2O |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
4-chloro-3-ethyl-N-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H9ClN2O/c1-3-4-5(7)6(8-2)10-9-4/h8H,3H2,1-2H3 |
InChI Key |
KZFNTUMPYNRVNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1Cl)NC |
Origin of Product |
United States |
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